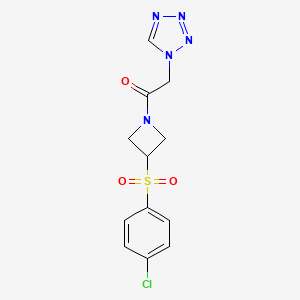![molecular formula C13H21NO4 B2982957 6-Tert-butoxycarbonyl-6-azaspiro[3.4]octane-7-carboxylic acid CAS No. 2168160-42-5](/img/structure/B2982957.png)
6-Tert-butoxycarbonyl-6-azaspiro[3.4]octane-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Tert-butoxycarbonyl-6-azaspiro[3.4]octane-7-carboxylic acid, also known as Boc-SP-7-OH, is a chemical compound that belongs to the class of spirocyclic compounds. It has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
New Synthesis Approaches and Applications
- An efficient procedure was developed for transforming derivatives into building blocks for the synthesis of natural compounds with pronounced antitumor activity, such as arenamides A and C, which efficiently inhibit nitrogen(II) oxide and prostaglandin E2 (PGE2) (D. Shklyaruck, 2015).
- Investigations into the photochemical and thermal rearrangement of oxaziridines have provided evidence supporting the stereoelectronic theory that explains regioselectivities observed in these processes, contributing to our understanding of organic reaction mechanisms (A. Lattes et al., 1982).
Conformational Analysis and Peptide Synthesis
- Spirolactams were synthesized and analyzed for their potential as conformationally restricted pseudopeptides, offering new avenues for peptide synthesis and the study of protein folding and function (M. Fernandez et al., 2002).
- A novel class of conformationally constrained dipeptide isosteres based on enantiopure 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids derived from tartaric acid and α-amino acids was described, highlighting the versatility of these compounds in the design of new drugs and biological probes (A. Guarna et al., 1999).
Heterocyclic Compounds Synthesis
- The chemistry of 6,6-dialkyl-5,7-dioxo-4,8-dioxaspiro[2.5]octane derivatives was explored, leading to the formation of various heterocyclic compounds, which underscores the utility of these spirocyclic structures in diversifying organic synthetic strategies (O. Kayukova et al., 2006).
Drug Discovery and Development
- Compounds derived from 6-Tert-butoxycarbonyl-6-azaspiro[3.4]octane-7-carboxylic acid have been utilized in drug discovery, serving as innovative scaffolds for the development of new therapeutic agents. These efforts illustrate the compound's significance in medicinal chemistry, providing a basis for the synthesis of novel drugs with potential benefits in treating various diseases (Bohdan A. Chalyk et al., 2017).
Propiedades
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-13(5-4-6-13)7-9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKVXWNBWVIDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC2)CC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2168160-42-5 |
Source


|
| Record name | 6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octane-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[1-(2-oxoethyl)cyclobutyl]carbamate](/img/structure/B2982875.png)


![2-[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2982879.png)
![7-Oxo-6,7-dihydrothieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B2982883.png)
![2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2982884.png)

![(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2982888.png)




![(E)-7-(but-2-en-1-yl)-3,4,9-trimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2982894.png)
